molecular formula C24H37N5O7S2 B12589862 L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine CAS No. 646505-76-2

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine

Cat. No.: B12589862
CAS No.: 646505-76-2
M. Wt: 571.7 g/mol
InChI Key: PTMUBXZRKJIUHT-VMXHOPILSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine is a peptide compound composed of five amino acids: cysteine, phenylalanine, serine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products Formed

    Disulfide bonds: Formed between cysteine residues.

    Peptide analogs: Created by substituting amino acids in the sequence.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating protein-protein interactions. The phenylalanine, serine, and leucine residues contribute to the overall structure and function of the peptide, influencing its binding affinity and specificity.

Comparison with Similar Compounds

L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine can be compared with other similar peptides, such as:

    L-Phenylalanyl-L-leucine: A simpler dipeptide with different properties and applications.

    L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl: A shorter peptide lacking the leucine residue, which may affect its stability and function.

    L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-leucine:

The uniqueness of this compound lies in its specific amino acid sequence, which imparts unique structural and functional characteristics, making it valuable for various scientific research applications.

Properties

CAS No.

646505-76-2

Molecular Formula

C24H37N5O7S2

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H37N5O7S2/c1-13(2)8-17(24(35)36)27-22(33)18(10-30)28-21(32)16(9-14-6-4-3-5-7-14)26-23(34)19(12-38)29-20(31)15(25)11-37/h3-7,13,15-19,30,37-38H,8-12,25H2,1-2H3,(H,26,34)(H,27,33)(H,28,32)(H,29,31)(H,35,36)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

PTMUBXZRKJIUHT-VMXHOPILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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